
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazoles are typically synthesized through the cyclodehydration of 2-aminophenols or by the condensation of o-aminophenols with carboxylic acids . The dichlorophenyl group could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzoxazole core with a 2,3-dichlorophenyl group attached at the 2-position and an amine group at the 5-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzoxazole ring, the dichlorophenyl group, and the amine group. The benzoxazole ring is aromatic and relatively stable. The dichlorophenyl group could potentially undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoxazole and dichlorophenyl groups could potentially increase its lipophilicity, influencing its solubility and permeability .科学的研究の応用
Antimicrobial Activities : A study by Bektaş et al. (2007) explored the synthesis of various derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, and evaluated their antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Characterization : Research by Gao et al. (2014) presented an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process avoids excess chemical oxidant and reduces waste, highlighting the synthesis utility of benzoxazole derivatives (Gao, Li, Zeng, Tian, Hu, & Little, 2014).
Polymer Chemistry : Yamanaka, Jikei, and Kakimoto (2000) investigated the use of 2,3-dihydro-2-thioxo-3-benzoxazolyl derivatives in the preparation of hyperbranched aromatic polyimides. These polyimides showed solubility in various solvents and were found to have high molecular weights, indicating their potential in polymer chemistry (Yamanaka, Jikei, & Kakimoto, 2000).
Condensation Agent in Organic Synthesis : The study by Ueda and Mori (1992) presented diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a reactive condensing agent for synthesizing amides, esters, peptides, and β-lactams, demonstrating its application in organic synthesis (Ueda & Mori, 1992).
Anticancer Evaluation : Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives and evaluated their anticancer potential. The study found that certain compounds showed activity against various human tumor cell lines, highlighting the potential of benzoxazole derivatives in cancer research (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Corrosion Inhibition : Salarvand et al. (2017) investigated benzothiazole derivatives for their corrosion inhibition performance on mild steel in acidic solutions. This research indicates the potential application of benzoxazole derivatives in materials science and engineering (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
作用機序
Target of Action
The primary targets of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine are the Dopamine D2 and D3 receptors , as well as the serotonin 5-HT1A receptor . These receptors play crucial roles in the regulation of mood, cognition, and behavior.
Mode of Action
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine acts as a partial agonist at the D2 and D3 receptors, with a preference for the D3 receptor . It also acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the 5-HT2A receptor . This unique mechanism of action differs from that of other antipsychotics, which are typically D2 and 5-HT2A receptor antagonists .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. The D2 and D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia .
Pharmacokinetics
The compound has high bioavailability and is primarily metabolized in the liver via the CYP3A4 enzyme and to a lesser extent by the CYP2D6 enzyme . The elimination half-life is 2-4 days for the parent drug, and 1-3 weeks for active metabolites . It is excreted through urine (21%) and bile .
Result of Action
The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmitter activity, neuronal firing rates, and synaptic plasticity. These changes can lead to improvements in symptoms of psychiatric disorders such as schizophrenia and bipolar disorder .
Action Environment
Environmental factors such as diet, lifestyle, and co-administration of other medications can influence the compound’s action, efficacy, and stability. For instance, substances that inhibit or induce CYP3A4 or CYP2D6 enzymes can affect the metabolism and hence the effectiveness of the compound .
Safety and Hazards
As with any chemical compound, handling “2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can be harmful if swallowed, cause skin and eye irritation, and may be harmful by inhalation .
特性
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-9-3-1-2-8(12(9)15)13-17-10-6-7(16)4-5-11(10)18-13/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZDROZUFDZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
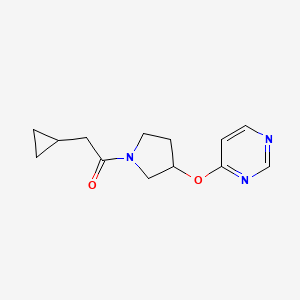
![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)
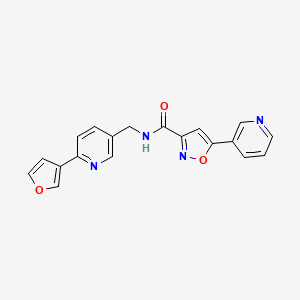
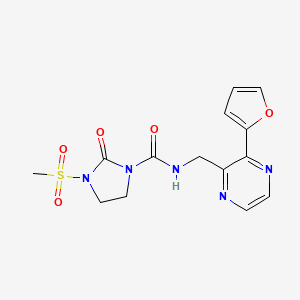

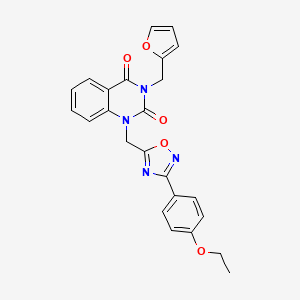
![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)
![1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B2825745.png)
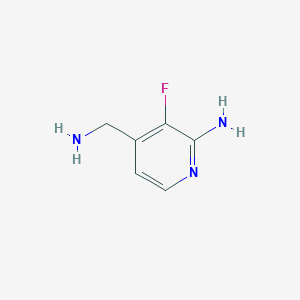

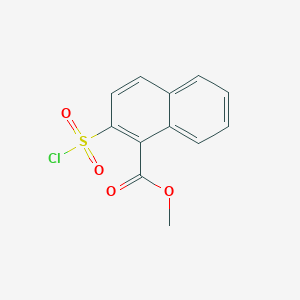
![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2825751.png)
![N'-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2825752.png)